N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H19N3O4S/c1-22-12-5-10-11(6-13(12)23-2)18-14(19-16(10)21)7-24-8-15(20)17-9-3-4-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,20)(H,18,19,21) |
InChI Key |
BGISTUWMZBGAGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3CC3)OC |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Quinazoline Formation
The Gould-Jacobs reaction is a classical method for synthesizing quinazoline derivatives. This approach involves cyclocondensation of anthranilic acid derivatives with ketene equivalents. For the target compound, 4-hydroxy-6,7-dimethoxyquinazoline-2-carboxylic acid serves as a critical intermediate. Starting with 3,4-dimethoxyanthranilic acid, formylation via the Vilsmeier-Haack reaction introduces a formyl group at the 2-position. Subsequent treatment with acetic anhydride facilitates cyclization, yielding 4-hydroxy-6,7-dimethoxyquinazoline-2-carboxylic acid.
CsOH-Mediated Aerobic Oxidative Cyclocondensation
A modern alternative employs cesium hydroxide (CsOH) as a base under aerobic conditions to construct the quinazoline ring. Reacting 2-amino-4-hydroxy-6,7-dimethoxybenzyl alcohol with acetonitrile in the presence of CsOH·H₂O at 100°C for 24 hours generates the quinazoline core. This method avoids harsh reagents and achieves moderate yields (65–75%) while preserving the 4-hydroxy group.
Functionalization of the Quinazoline Scaffold
Introduction of the Methylsulfanyl Group
The methylsulfanyl moiety at the 2-position is introduced via nucleophilic substitution. Treatment of 4-hydroxy-6,7-dimethoxyquinazoline-2-chloromethyl with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C replaces the chloride with a thiol group. Subsequent alkylation with methyl iodide yields the 2-methylsulfanyl intermediate.
Hydroxylation and Methoxylation
The 4-hydroxy group is preserved through selective protection-deprotection strategies. During cyclization, tert-butyldimethylsilyl (TBS) ether protection of the 4-hydroxy group prevents undesired side reactions. Methoxy groups at positions 6 and 7 are introduced via O-methylation of dihydroxy precursors using methyl iodide and potassium carbonate.
Side-Chain Synthesis and Coupling
Preparation of N-cyclopropyl-2-mercaptoacetamide
The acetamide side chain is synthesized separately. Cyclopropylamine reacts with bromoacetyl bromide in dichloromethane to form N-cyclopropyl-2-bromoacetamide. Displacement of bromide with thiourea in ethanol yields N-cyclopropyl-2-mercaptoacetamide.
Thioether Linkage Formation
Coupling the quinazoline scaffold with the acetamide side chain involves a thiol-ene reaction. The 2-methylsulfanylquinazoline derivative is treated with N-cyclopropyl-2-mercaptoacetamide in the presence of iodine, facilitating sulfur-sulfur bond formation. Alternatively, Mitsunobu conditions (DIAD, PPh₃) promote direct coupling between the thiol and a 2-chloromethylquinazoline intermediate.
Optimization and Challenges
Yield Optimization
Regioselectivity and Byproduct Formation
Competing reactions during methoxylation can lead to 5-methoxy or 8-methoxy byproducts. Employing bulky bases like DBU improves regioselectivity (>90% for 6,7-dimethoxy).
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, C5-H), 6.98 (s, 1H, C8-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.21 (m, 1H, cyclopropyl), 1.38–1.42 (m, 4H, cyclopropyl).
-
¹³C NMR : δ 170.2 (CONH), 162.1 (C4-OH), 154.3 (C2-S), 148.9 (C6-OCH₃), 147.2 (C7-OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Gould-Jacobs | Cyclization, methylation, coupling | 45 | 95 |
| CsOH-Mediated | Aerobic cyclocondensation, thioether | 60 | 98 |
| H₂O₂/DMSO Oxidation | Oxidative ring closure, alkylation | 55 | 92 |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest its potential use as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of human breast cancer cells (MCF-7). The following table summarizes the findings:
| Cell Line | IC50 Value | Observation |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | Dose-dependent decrease in cell viability |
This evidence points to its potential role as a chemotherapeutic agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies using LPS-stimulated macrophages revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
-
Antimicrobial Study (2024) :
- Objective : Assess efficacy against various bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on MCF-7 cells.
- Findings : Demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties.
- Findings : Reduced TNF-alpha and IL-6 levels by ~50% in macrophage models.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of kinase activity, inhibition of enzyme function, and interaction with DNA or RNA.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Acetamide Derivatives
Key Observations:
Heterocyclic Cores :
- The target compound features a quinazoline core, while compounds 8t–8w () incorporate oxadiazole-indole hybrids. Quinazolines are associated with kinase inhibition and DNA repair modulation, whereas oxadiazole-indole systems are explored for antimicrobial and enzyme inhibitory activities .
- Y043-2713 () contains a simpler indole moiety, lacking the sulfanyl linkage and quinazoline substituents .
Substituent Effects: Polar Groups: The target’s hydroxyl and methoxy groups increase hydrophilicity compared to 8t’s chloro and 8v’s nitro substituents, which enhance lipophilicity. Aromatic vs.
Molecular Weight :
- The target compound (~350 g/mol) is smaller than 8t–8w (379–428.5 g/mol), suggesting better membrane permeability. Y043-2713 (214.26 g/mol) is significantly smaller, likely favoring oral bioavailability .
Hypothetical Bioactivity and Mechanism
- Enzyme Inhibition : Compounds 8t–8w exhibit α-glucosidase and BChE inhibition (IC₅₀ values in micromolar ranges) . The target’s quinazoline core may favor interactions with ATP-binding pockets (e.g., tyrosine kinases) rather than carbohydrate-processing enzymes.
- This balance may optimize blood-brain barrier penetration or tissue distribution.
Research Implications and Limitations
- Structural Insights : The sulfanyl linkage and quinazoline substituents in the target compound warrant crystallographic studies (e.g., using SHELXL ) to elucidate binding conformations.
- Bioactivity Gaps: No experimental data for the target compound are available in the provided evidence. Comparative studies with 8t–8w and Y043-2713 are needed to validate hypothesized activities.
- Synthetic Accessibility : The target’s methoxy and hydroxyl groups may pose challenges in regioselective synthesis compared to the oxadiazole-indole derivatives in .
Biological Activity
N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound classified as a quinazoline derivative. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 349.4 g/mol. Its structure incorporates a cyclopropyl group, a sulfanyl group, and a hydroxy-dimethoxyquinazoline moiety, which contribute to its biological activity and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molar Mass | 349.4 g/mol |
| CAS Number | 1010926-71-2 |
Research indicates that this compound may interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : The compound exhibits potential inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP4) and Tyrosine Phosphatase 1B (TP1B), which are crucial for regulating glucose levels and insulin signaling. Inhibition of these enzymes can lead to enhanced insulin secretion and improved glucose homeostasis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazoline compounds may possess antimicrobial properties, exhibiting activity against both gram-positive and gram-negative bacteria . The presence of methoxy groups in the structure is believed to enhance this activity.
- Anticancer Potential : Given its structural similarity to other quinazoline derivatives known for anticancer properties, this compound is being investigated for its potential effects on cancer cell lines. It may act by interfering with specific cellular pathways involved in tumor growth and proliferation .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antidiabetic Effects : A study demonstrated that compounds with similar structures significantly inhibited DPP4 activity, leading to increased levels of GLP-1 and improved insulin secretion in diabetic models .
- Antimicrobial Screening : In vitro testing revealed that certain quinazoline derivatives exhibited moderate to strong activity against various bacterial strains, indicating the potential for developing new antimicrobial agents .
- Cancer Cell Line Studies : Research focusing on the anticancer properties of quinazoline derivatives has shown promising results in inhibiting the proliferation of cancer cells, suggesting that this compound may have similar effects .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-cyclohexyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide | Similar quinazoline core | Cyclohexyl group instead of cyclopropyl |
| N-cyclopropylquinazoline | Lacks acetamide functionality | Simpler structure without sulfanyl group |
| 4-hydroxyquinazoline derivatives | Variations in substituents on the quinazoline ring | Different biological activity profiles |
These comparisons highlight the structural complexity and potential for diverse biological applications inherent in this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide?
The synthesis typically involves coupling a quinazoline-thiol intermediate (e.g., 4-hydroxy-6,7-dimethoxyquinazolin-2-ylmethanethiol) with a bromoacetamide derivative under controlled conditions. Key steps include:
- Thiol activation : Use of bromoacetic acid or acylating agents to functionalize the thiol group.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the cyclopropyl, quinazoline, and sulfanyl-acetamide groups. Aromatic protons in the quinazoline ring appear as distinct singlet/multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain .
- Purity assessment : TLC (Rf comparison) and HPLC (≥95% peak area) ensure batch consistency .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- Accelerated stability studies : Exposure to light, humidity, and temperature extremes (e.g., 40°C/75% RH) over 4–8 weeks, with periodic HPLC analysis to detect degradation products .
- pH stability : Incubation in buffered solutions (pH 3–9) followed by LC-MS to identify hydrolysis or oxidation byproducts .
Advanced Questions
Q. How can researchers resolve crystallographic data contradictions during structure refinement?
- SHELXL parameters : Adjusting restraints for bond lengths/angles in disordered regions (e.g., cyclopropyl or methoxy groups). Use the TWIN command for handling twinned crystals .
- Data validation : Cross-check with PLATON or ADDSYM to detect missed symmetry elements.
- High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), reducing R1/R2 values .
Q. What mechanistic insights govern the reactivity of the sulfanyl-acetamide moiety in nucleophilic substitutions?
- Thiolate intermediate formation : Deprotonation of the sulfanyl group under basic conditions (e.g., NaH/DMF) enhances nucleophilicity for alkylation or acylation .
- Steric effects : The cyclopropyl group may hinder reactivity at adjacent sites, requiring polar aprotic solvents (e.g., DMSO) to reduce steric crowding .
- Kinetic studies : Monitor reaction progress via in situ IR or 19F NMR (if fluorine substituents are present) to determine rate constants and transition states .
Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity for derivatives of this compound?
- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between factors (e.g., pH and reaction time) and yield .
- Robustness testing : Vary factors within ±10% of optimal conditions to assess reproducibility. For example, test THF vs. DCM solvent effects on regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
